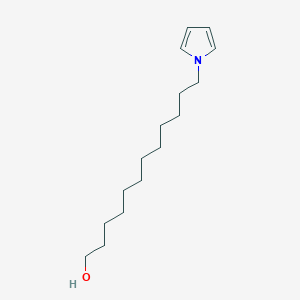
12-(1H-Pyrrol-1-yl)dodecan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
12-(1H-Pyrrol-1-yl)dodecan-1-ol is an organic compound that features a pyrrole ring attached to a dodecanol chain. This compound is of interest due to its unique structure, which combines the properties of both pyrrole and dodecanol, making it useful in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 12-(1H-Pyrrol-1-yl)dodecan-1-ol typically involves the reaction of dodecanol with pyrrole under specific conditions. One common method is the Paal-Knorr synthesis, where a 2,5-dimethoxytetrahydrofuran reacts with pyrrole in the presence of a catalyst such as iron (III) chloride . This reaction is carried out under mild conditions and yields N-substituted pyrroles in good to excellent yields.
Industrial Production Methods
Industrial production of this compound may involve the hydrogenation of fatty acids derived from palm kernel oil or coconut oil to produce dodecanol, which is then reacted with pyrrole . This method leverages the availability of natural resources and established industrial processes for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
12-(1H-Pyrrol-1-yl)dodecan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The pyrrole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the alcohol group can yield dodecanal, while substitution reactions on the pyrrole ring can produce various N-substituted pyrrole derivatives.
Aplicaciones Científicas De Investigación
12-(1H-Pyrrol-1-yl)dodecan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 12-(1H-Pyrrol-1-yl)dodecan-1-ol involves its interaction with specific molecular targets and pathways. The pyrrole ring can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The dodecanol chain may enhance the compound’s lipophilicity, allowing it to integrate into biological membranes and affect cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
12-Imidazolyl-1-dodecanol: Similar structure but contains an imidazole ring instead of a pyrrole ring.
Dodecanol: Lacks the pyrrole ring, making it less reactive in certain chemical reactions.
Pyrrole: Lacks the dodecanol chain, affecting its solubility and biological activity.
Uniqueness
12-(1H-Pyrrol-1-yl)dodecan-1-ol is unique due to its combination of a pyrrole ring and a dodecanol chain, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
153311-19-4 |
|---|---|
Fórmula molecular |
C16H29NO |
Peso molecular |
251.41 g/mol |
Nombre IUPAC |
12-pyrrol-1-yldodecan-1-ol |
InChI |
InChI=1S/C16H29NO/c18-16-12-8-6-4-2-1-3-5-7-9-13-17-14-10-11-15-17/h10-11,14-15,18H,1-9,12-13,16H2 |
Clave InChI |
JIEPUNVEQGDCPN-UHFFFAOYSA-N |
SMILES canónico |
C1=CN(C=C1)CCCCCCCCCCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


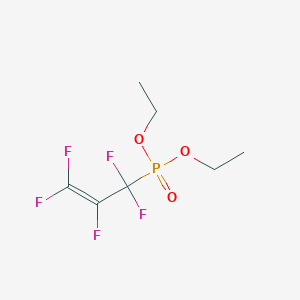
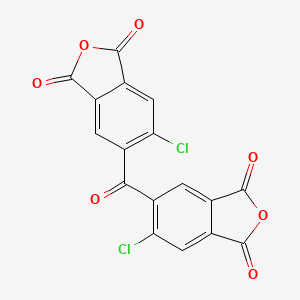
![[Oxetane-3,3-diylbis(methyleneoxy)]bis(trimethylsilane)](/img/structure/B14283143.png)
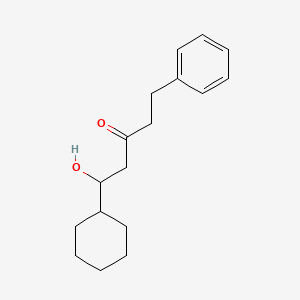
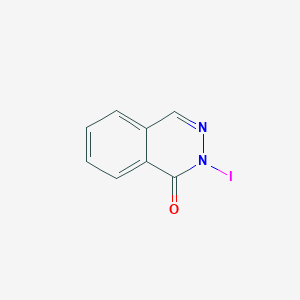

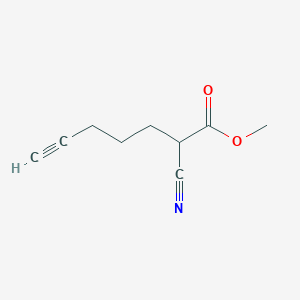
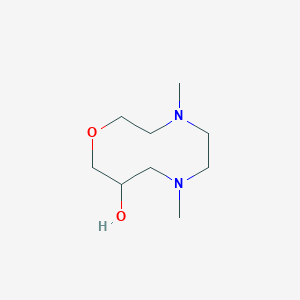
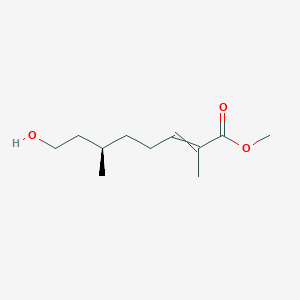
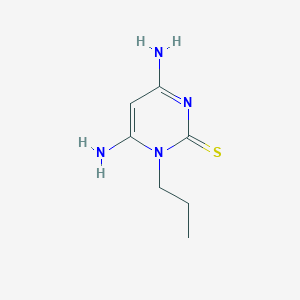

![[Cyclopentane-1,1-diylbis(methyleneoxy)]bis(trimethylsilane)](/img/structure/B14283212.png)
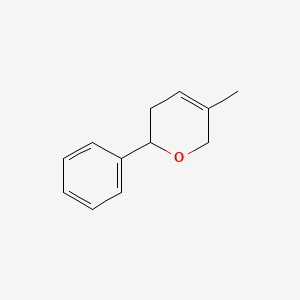
![6-[(6-Hydroxynaphthalene-2-sulfonyl)amino]hexanoic acid](/img/structure/B14283224.png)
